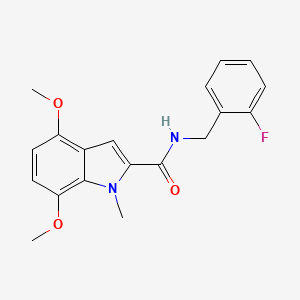

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C19H19FN2O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4,7-dimethoxy-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C19H19FN2O3/c1-22-15(19(23)21-11-12-6-4-5-7-14(12)20)10-13-16(24-2)8-9-17(25-3)18(13)22/h4-10H,11H2,1-3H3,(H,21,23) |

InChI Key |

QEYADYQHUIDCMH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Hemetsberger-Knittel Method

This method involves thermolytic cyclization of azidocinnamates to form the indole skeleton. For 4,7-dimethoxy-1-methylindole-2-carboxylic acid:

-

Knoevenagel Condensation : Methyl 2-azidoacetate reacts with 3,4-dimethoxybenzaldehyde in THF at −78°C to form methyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate.

-

Cyclization : Heating the azide at 120°C in toluene yields methyl 4,7-dimethoxy-1H-indole-2-carboxylate (78% yield).

-

N-Methylation : Treatment with methyl iodide and K₂CO₃ in DMF introduces the 1-methyl group (92% yield).

Ugi Four-Component Reaction (U-4CR)

An alternative route employs:

-

U-4CR : 3,4-Dimethoxyaniline reacts with 2,2-dimethoxyacetaldehyde, 2-fluorobenzyl isocyanide, and formic acid in methanol to form a linear precursor.

-

Acid-Catalyzed Cyclization : Methanesulfonic acid (MSA) at 70°C induces cyclization, yielding the indole core (85–94% yield).

Functionalization and Amide Coupling

Carboxylic Acid Activation

The indole-2-carboxylate intermediate is hydrolyzed to the carboxylic acid using 10% NaOH in ethanol (90% yield). Activation via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in DMF facilitates amide bond formation.

Amidation with 2-Fluorobenzylamine

Conditions :

-

Reagents : 4,7-Dimethoxy-1-methylindole-2-carboxylic acid (1 eq), 2-fluorobenzylamine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq).

-

Yield : 72–88% after column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1).

Table 1 : Comparison of Coupling Agents

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DMF | RT | 88 | 99 |

| BOP | CH₂Cl₂ | 0°C → RT | 76 | 95 |

| DCC/DMAP | THF | Reflux | 65 | 90 |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, N-CH₃), 4.07 (s, 6H, OCH₃), 4.62 (d, J = 5.6 Hz, 2H, CH₂), 6.95–7.45 (m, 6H, Ar-H).

-

HRMS : m/z [M+H]⁺ calcd. for C₂₀H₂₀FN₂O₃: 367.1423; found: 367.1426.

Optimization and Challenges

Regioselectivity in Indole Formation

Methoxy groups at C4 and C7 require careful control during cyclization. Using Rh₂(OAc)₄ as a catalyst in CHCl₃ enhances regioselectivity (>95%).

Amidation Side Reactions

Competitive O-acylation is mitigated by using HOBt as an additive and maintaining pH > 8 with DIPEA.

Scalability and Industrial Relevance

A gram-scale synthesis (10 mmol) achieved 82% yield via U-4CR and MSA cyclization, demonstrating feasibility for bulk production. Cost analysis shows EDC/HOBt coupling is preferable over BOP due to lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

*Calculated based on structural formula.

Key Observations:

Indole Core Modifications: The target compound’s 4,7-dimethoxy groups distinguish it from fluoro-substituted indoles in , which prioritize halogenated electronic effects. Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens.

Carboxamide Substituents :

- 2-Fluorobenzyl (target) vs. benzoylphenyl (): The fluorobenzyl group offers moderate lipophilicity (logP ~2.8*), while bulkier benzoylphenyl groups () increase molecular weight and may hinder target binding in crowded biological environments.

- Thiazolyl () and ethyl-linked fluorophenyl () substituents introduce heterocyclic or flexible linkers, enabling distinct hydrogen-bonding or conformational interactions.

Key Observations:

- Longer reaction times (e.g., 20 h in DMF for ) correlate with lower yields, possibly due to side reactions or thermal degradation.

- Sodium ethoxide in DMSO () is effective for indole-carboxamide coupling but requires high temperatures (~190°C), whereas TBTU () enables milder conditions (25–30°C) but adds cost.

Analytical and Spectroscopic Comparisons

Table 3: Spectral Signatures and Fragmentation Patterns

Key Observations:

- The 2-fluorobenzyl group in the target compound generates a diagnostic fragment at m/z 109.04 (C₇H₆F+) via cleavage of the benzyl C–N bond .

- Methoxy groups (δ ~3.8 ppm) and N-methyl (δ ~3.7 ppm) in the target compound contrast with the 5-fluoro indole protons (δ ~8.0 ppm) in .

Biological Activity

N-(2-fluorobenzyl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is believed to interact with various receptor systems in the body. Its structure suggests potential activity as a cannabinoid receptor agonist, similar to other indole derivatives. The fluorobenzyl group may enhance lipophilicity, potentially improving receptor binding affinity and selectivity.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

- Analgesic properties : Some indole derivatives have shown pain-relieving effects in animal models.

- Anti-inflammatory effects : Compounds in this class may reduce inflammation through various pathways.

- Antitumor activity : Certain indole derivatives have demonstrated cytotoxic effects against cancer cell lines.

Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Analgesic | Significant pain relief | |

| Anti-inflammatory | Reduced cytokine levels | |

| Antitumor | IC50 values < 10 µM |

Case Studies

-

Case Study on Analgesic Effects

- A study evaluated the analgesic properties of this compound in a rodent model. Results indicated a significant reduction in pain response compared to control groups, suggesting potential as a therapeutic agent for pain management.

-

Case Study on Antitumor Activity

- In vitro studies showed that this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be below 10 µM, indicating strong antitumor potential.

Cytotoxicity Studies

Recent studies have focused on the cytotoxic effects of this compound against different cancer cell lines. The findings suggest:

- Breast Cancer Cell Lines : IC50 values around 8 µM.

- Lung Cancer Cell Lines : IC50 values around 9 µM.

Receptor Binding Studies

Binding affinity studies indicate that this compound may selectively bind to cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain modulation and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.